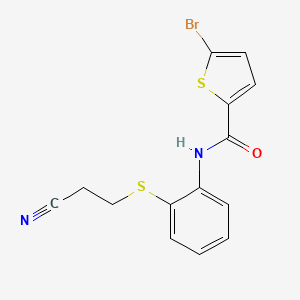

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEOOSBBEKLBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene-2-carboxamide followed by the introduction of the cyanoethylthio group. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Variations in N-Substituents

The N-substituent on the carboxamide group significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Bromination and Reactivity

Bromination patterns on the thiophene ring influence synthetic utility:

- The 5-bromo substitution in the target compound is less common than 4-bromo derivatives. notes that bromination of 2-cyanothiophene with AlCl₃ yields predominantly 4-bromo derivatives (70%) vs. 5-bromo (2%), suggesting the target compound requires specialized synthesis routes .

- Brominated thiophenes are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide () undergoes efficient arylation to form biaryl analogs .

Computational and Physicochemical Studies

- Nonlinear Optical Properties: Thiophene carboxamides with electron-withdrawing groups (e.g., cyano) show enhanced nonlinear optical responses, as demonstrated in via density functional theory (DFT) calculations .

- Solubility and LogP: The cyanoethylthio group in the target compound likely reduces logP (increasing hydrophilicity) compared to alkyl substituents like cyclobutyl (logP ~3.5 estimated) .

Biological Activity

5-Bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

It features a brominated thiophene ring, a carboxamide functional group, and a cyanoethyl thioether substituent, which may influence its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and inflammation.

- Antimicrobial Activity : The presence of thiophene and cyano groups often correlates with antimicrobial properties, potentially through disruption of microbial cell membranes.

- Interaction with Receptors : The compound may interact with specific receptors or proteins involved in cellular signaling pathways, influencing processes such as apoptosis or cell proliferation.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial effects. For instance, studies have shown that thiophene derivatives possess activity against various bacterial strains. The following table summarizes findings from relevant studies:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 μg/mL | |

| This compound | S. aureus | 16 μg/mL | |

| Similar Thiophene Derivative | M. tuberculosis | 4 μg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. A notable study demonstrated that similar compounds inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The following data illustrates the effectiveness of related compounds:

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Thiophene Derivative A | HeLa (cervical cancer) | 10 | Induces apoptosis |

| Thiophene Derivative B | MCF-7 (breast cancer) | 5 | Cell cycle arrest at G0/G1 phase |

| This compound | A549 (lung cancer) | 15 | Apoptosis induction via caspase activation |

Study on Antimicrobial Effects

In a recent study, the antimicrobial activity of various thiophene derivatives was assessed against clinical isolates. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy and reduce toxicity.

Investigation into Anticancer Properties

Another case study focused on evaluating the anticancer effects of thiophene-based compounds on human cancer cell lines. The results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.